Fmoc-Thr(Trt)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-IJAHGLKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457825 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133180-01-5 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-trityl-L-threonine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Involving Fmoc Thr Trt Oh
Synthesis and Derivatization of Fmoc-Thr(Trt)-OH
The preparation and quality assurance of this compound are critical for successful peptide synthesis.
On a laboratory scale, this compound is typically synthesized through a multi-step process. A common approach involves the introduction of the Fmoc group by reacting L-threonine with triphenylmethanol (B194598) and a chloromethylating agent. This method allows for the selective protection of the hydroxyl group of threonine with the trityl moiety, followed by the N-terminal Fmoc protection. Optimization efforts in laboratory preparations often focus on maximizing yield and purity while minimizing side reactions, such as the formation of impurities during the Fmoc group introduction.
Industrial production of this compound adheres to stringent quality control measures to ensure batch-to-batch consistency and high purity, which are paramount for reliable peptide synthesis. Manufacturers employ sophisticated analytical techniques to verify the integrity and purity of the compound. Key quality parameters include:
| Quality Parameter | Specification (Typical) | Analytical Method | Reference |
| HPLC Purity | ≥ 99.0% | HPLC | merckmillipore.comcem.com |
| Enantiomeric Purity | ≥ 99.8% | HPLC | merckmillipore.comcem.com |
| Free Amino Acid Content | ≤ 0.2% | GC | merckmillipore.commerck-lifescience.com.tw |
| Acetate Content | ≤ 0.02% | HPLC/IC | merck-lifescience.com.tw |
| Residual Solvents | Varies by solvent | GC | bachem.com |
| Water Content | Varies | Karl Fischer | bachem.com |
Industrial synthesis aims for high yields and purity, with specific attention paid to minimizing impurities such as β-alanine, dipeptides, and side-chain unprotected Fmoc-amino acids, which are often specified to be ≤ 0.1% merckmillipore.commerck-lifescience.com.tw. The trityl group's stability and selective removal are also critical considerations during large-scale production and storage.
Integration into Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is a standard building block in Fmoc/tBu SPPS, where it is sequentially coupled to a growing peptide chain anchored to a solid support.
The efficient coupling of this compound to the peptide chain relies on the activation of its carboxyl group. A variety of coupling reagents and activators are employed, including:
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxyazabenzotriazole (HOAt) to form activated esters google.comuni-kiel.de.
Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used, often in combination with a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) uni-kiel.dechemrxiv.orgrsc.org.
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also utilized, typically with HOBt and a base rsc.org.
The choice of coupling reagent and conditions can influence reaction efficiency, especially when dealing with sterically hindered amino acids like threonine.
This compound is readily integrated into automated flow-based peptide synthesis (AFPS) systems. In AFPS, peptides are synthesized in a continuous or semi-continuous flow, offering advantages in terms of speed, efficiency, and solvent usage. Studies have demonstrated that using elevated temperatures and pressures, along with reduced amino acid excess (e.g., 1 to 1.5 equivalents), can lead to practically complete couplings and high peptide purity, even for challenging sequences google.com. For instance, automated synthesizers utilize specific protocols involving reagents like HATU and NMM for efficient coupling of Fmoc-amino acids, including this compound rsc.org. The trityl protecting group is particularly well-suited for AFPS as it can be selectively removed under mild acidic conditions during cleavage, minimizing side reactions such as tert-butylation that can occur with t-butyl protected amino acids cem.comuni-kiel.dechemicalbook.com.
Mechanistic Studies and Side Reactions in Fmoc Thr Trt Oh Mediated Peptide Synthesis
Investigation of Stereochemical Integrity and Racemization Pathways
The preservation of stereochemical integrity during peptide synthesis is crucial, as even minor racemization can lead to biologically inactive or significantly altered peptide products. Threonine, with its chiral alpha-carbon and a hydroxyl side chain, can be susceptible to epimerization under certain synthetic conditions.
Analysis of Side Reactions Associated with Trityl Protection
The trityl (Trt) group, while effective for protecting the threonine hydroxyl side chain, can participate in specific side reactions during Fmoc-based solid-phase peptide synthesis (SPPS), particularly during the final cleavage step.
Kinetic and Thermodynamic Aspects of Protecting Group Removal
The removal of protecting groups in Fmoc-SPPS is dictated by distinct kinetic and thermodynamic profiles, enabling orthogonal deprotection strategies. The N-terminal Fmoc group is readily cleaved under basic conditions, typically by using a piperidine (B6355638) solution in DMF. rsc.org This reaction proceeds via a base-catalyzed elimination mechanism, generating dibenzofulvene. rsc.org The kinetics of Fmoc removal are rapid at room temperature, with half-lives typically in the order of minutes, ensuring efficient iterative peptide chain elongation. rsc.org
The trityl group, conversely, is acid-labile and requires cleavage with agents like TFA. rsc.org The acid-catalyzed cleavage of the trityl group is kinetically slower and demands more forcing conditions compared to Fmoc removal. rsc.org The activation energy for trityl group removal is significantly higher than that for the Fmoc group. rsc.org This difference in reactivity allows for selective deprotection, where the Fmoc group can be removed repeatedly during synthesis without affecting the acid-labile Trt side-chain protection. rsc.org However, the trityl group's lability to acid necessitates careful control during any intermediate acidic treatments or the final cleavage to prevent premature deprotection and associated side reactions. rsc.org
Compound List
| Compound Name | Abbreviation | Description |
| Nα-Fmoc-O-Trityl-L-Threonine | Fmoc-Thr(Trt)-OH | Fmoc-protected L-Threonine with a trityl protecting group on the hydroxyl side chain. |
| Nα-Fmoc-O-tert-butyl-L-Threonine | Fmoc-Thr(tBu)-OH | Fmoc-protected L-Threonine with a tert-butyl protecting group on the hydroxyl side chain. |
| Fluorenylmethyloxycarbonyl | Fmoc | A base-labile protecting group for the N-terminus of amino acids. |
| Triphenylmethyl | Trt | An acid-labile protecting group for hydroxyl or amine side chains. |
| N,N-Diisopropylethylamine | DIPEA | A non-nucleophilic organic base commonly used in peptide synthesis. |
| N,N-Dimethylformamide | DMF | A common polar aprotic solvent used in peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Another polar aprotic solvent used in peptide synthesis. |
| Trifluoroacetic Acid | TFA | A strong acid used for cleavage of protecting groups in peptide synthesis. |
| 4-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | A common peptide coupling reagent. |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | A common peptide coupling reagent. |
| Hydroxybenzotriazole | HOBt | A common additive used in peptide coupling to suppress racemization. |
| 1-Hydroxy-7-azabenzotriazole | HOAt | A common additive used in peptide coupling to suppress racemization. |
| Diisopropylcarbodiimide | DIC | A carbodiimide (B86325) coupling agent used in peptide synthesis. |
| Triisopropylsilane | TIPS | A scavenger commonly used in TFA cleavage cocktails. |
| Thioanisole | A scavenger commonly used in TFA cleavage cocktails. | |
| Tryptophan | Trp | An amino acid with an indole (B1671886) side chain. |
| Tyrosine | Tyr | An amino acid with a phenolic hydroxyl side chain. |
Table 1. Racemization Levels of Threonine Derivatives Under Different Coupling Conditions
| Coupling Reagent System | Solvent | Temperature | Racemization (%) (this compound) | Racemization (%) (Fmoc-Thr(tBu)-OH) | Reference(s) |
| HATU/DIPEA | DMF | RT | < 0.2 | N/A | nih.gov |
| HBTU/HOBt/DIPEA | DMF | RT | ~ 0.4 | N/A | nih.gov |
| Certain Coupling Agents | N/A | N/A | < 0.2 | 0.5 - 1.0 | mdpi.com |
Advanced Applications of Fmoc Thr Trt Oh in Peptide and Protein Research
Synthesis of Phosphothreonine-Containing Peptides
The incorporation of phosphothreonine residues into peptides is essential for studying protein phosphorylation, signaling pathways, and developing phosphopeptide-based therapeutics. Fmoc-Thr(Trt)-OH serves as a key precursor in these syntheses, providing a protected threonine that can be subsequently phosphorylated.
Preparation of Phosphopeptide Prodrugs
This compound is instrumental in the synthesis of phosphopeptide prodrugs, which are designed to enhance the pharmacokinetic properties or targeted delivery of therapeutic phosphopeptides. Following the synthesis of a phosphothreonine-containing peptide, the phosphate (B84403) group can be further derivatized to form a prodrug. This might involve esterification or conjugation to a moiety that improves cell permeability, stability, or targeted release. For instance, phosphopeptides can be masked as phosphate esters that are cleaved in vivo by endogenous phosphatases, releasing the active phosphopeptide. The ability to precisely introduce and protect phosphothreonine residues using this compound as a starting material is fundamental to the rational design of such prodrug systems. google.comgoogle.com
On-Resin Side-Chain Modifications of Threonine
The Trt-protected threonine residue, introduced via this compound, offers a platform for various on-resin side-chain modifications. These modifications are performed while the peptide is still attached to the solid support, allowing for easier purification and handling of intermediates.
Phosphorylation, Sulfonation, and PEGylation
After the Fmoc group is removed from the threonine residue, the exposed hydroxyl group can undergo direct chemical modification on the resin.
Phosphorylation: The hydroxyl group can be directly phosphorylated using appropriate phosphorylating reagents, often after deprotection of the Trt group, leading to the formation of phosphothreonine.
Sulfonation: The threonine hydroxyl can be sulfonated to introduce a sulfonate group (-SO3H). This modification can alter the peptide's charge and biological activity.
PEGylation: Polyethylene glycol (PEG) chains can be attached to the threonine hydroxyl group. On-resin PEGylation enhances the solubility, stability, and circulation half-life of therapeutic peptides.
Synthesis of Cyclic and Branched Peptides
This compound is a valuable component in the synthesis of cyclic and branched peptides. The threonine side chain can participate in cyclization reactions or serve as an attachment point for branching.
Cyclic Peptides: The hydroxyl group of threonine can be involved in forming lactone or lactam bridges, contributing to the structural rigidity and biological activity of cyclic peptides.
Branched Peptides: The threonine side chain can act as a branching point, allowing for the synthesis of dendrimers or peptides with multiple chains attached, expanding their functional capabilities.
Development of Peptide Libraries and Modified Peptides
The versatility of this compound makes it an ideal building block for combinatorial chemistry approaches, including the development of peptide libraries. By incorporating this compound into automated synthesis protocols, researchers can generate large collections of peptides with diverse modifications at the threonine residue. These libraries can be screened for various biological activities, leading to the discovery of novel therapeutics, diagnostics, or research tools. The ability to systematically introduce different side-chain modifications at the threonine position, enabled by this compound, accelerates the process of identifying peptides with desired properties. sigmaaldrich.com
Analytical and Characterization Methodologies for Fmoc Thr Trt Oh and Its Derivatives
Chromatographic Techniques for Purity Assessment
Chromatography is a cornerstone of analytical chemistry that separates components of a mixture for identification and quantification. In the context of Fmoc-Thr(Trt)-OH, chromatographic methods are indispensable for determining its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Fmoc-amino acids. For this compound, reversed-phase HPLC is commonly utilized to separate the main compound from any impurities. A typical HPLC setup for purity assessment would involve a C18 column, which is an octadecylsilane chemically bonded silica stationary phase.
The separation is achieved by using a gradient elution system. This involves a gradual change in the composition of the mobile phase, which typically consists of two solvents: an aqueous phase (often water with 0.1% trifluoroacetic acid) and an organic phase (such as acetonitrile with 0.1% trifluoroacetic acid). The gradient allows for the effective elution of compounds with varying polarities. Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance. google.com The purity of this compound is generally expected to be ≥98.0%. sigmaaldrich.com
For the determination of enantiomeric purity, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid derivative. Carbohydrate-based CSPs, such as CHIRALPAK IA and IC, have been shown to be effective for the chiral recognition of Nα-Fmoc amino acid derivatives. rsc.org The mobile phase for chiral separations often consists of a mixture of solvents like hexane and isopropyl alcohol, with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org The ability to achieve baseline separation of the enantiomers allows for the accurate quantification of the desired L-enantiomer and any contaminating D-enantiomer.
| Parameter | Typical Conditions for Purity Assessment | Typical Conditions for Enantiomeric Purity |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) | Chiral Stationary Phase (e.g., CHIRALPAK) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Hexane with 0.1% TFA |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | Isopropyl Alcohol |
| Elution | Gradient | Isocratic |
| Detection | UV (e.g., 220 nm or 254 nm) | UV (e.g., 254 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for determining the enantiomeric purity of amino acids. However, due to the low volatility of amino acid derivatives like this compound, a derivatization step is necessary to convert the analyte into a more volatile compound suitable for GC analysis. researchgate.net This typically involves the cleavage of the protecting groups followed by esterification and acylation of the free amino acid.
For the chiral separation of threonine enantiomers, a chiral stationary phase is used in the gas chromatograph. nih.gov A commonly used chiral column is Chirasil-Val, which is capable of separating the stereoisomers of threonine. nih.gov Following separation by the GC column, the eluting compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. Selected-ion monitoring (SIM) mode can be used to enhance the sensitivity and selectivity of the analysis. nih.gov
The derivatization process for threonine can involve conversion to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives. nih.gov This allows for the successful separation of the L- and D-threonine enantiomers, as well as their corresponding allo forms, on a Chirasil-Val column. nih.gov GC-MS provides a highly sensitive and reliable method for quantifying enantiomeric impurities, with detection limits often in the range of 0.1%.
| Parameter | Typical Conditions |
|---|---|
| Derivatization | Conversion to volatile esters (e.g., N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl esters) |
| Stationary Phase | Chiral Stationary Phase (e.g., Chirasil-Val) |
| Detection | Mass Spectrometry (MS), often in Selected-Ion Monitoring (SIM) mode |
Spectroscopic Characterization in Research
Spectroscopic techniques are instrumental in confirming the chemical structure of this compound and its derivatives. These methods provide detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to provide a comprehensive picture of the molecule's structure.
In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different parts of the molecule. The aromatic protons of the fluorenyl (Fmoc) and trityl (Trt) groups typically appear in the downfield region of the spectrum. The protons of the threonine backbone, including the α-proton and β-proton, will have characteristic chemical shifts and coupling patterns that can be used to confirm the amino acid's identity and stereochemistry.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the chemical environment of the carbon atoms, allowing for the confirmation of the presence of the Fmoc, trityl, and threonine moieties. Concentration-dependent NMR studies can also be performed to investigate intermolecular interactions, such as π-π stacking, which can influence the self-assembly of these molecules in solution.
| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information |
|---|---|---|
| ¹H | ~7.2 - 7.8 | Aromatic protons of Fmoc and Trt groups |
| ¹H | ~4.0 - 4.5 | Protons of the Fmoc CH and CH₂ groups and the α-proton of threonine |
| ¹H | ~3.5 - 4.0 | β-proton of threonine |
| ¹H | ~1.0 - 1.5 | Methyl protons of threonine |
| ¹³C | ~170 - 175 | Carboxyl carbon of threonine |
| ¹³C | ~155 - 160 | Carbonyl carbon of the Fmoc group |
| ¹³C | ~120 - 145 | Aromatic carbons of Fmoc and Trt groups |
| ¹³C | ~60 - 70 | Fmoc CH₂ and threonine α- and β-carbons |
| ¹³C | ~45 - 50 | Fmoc CH carbon |
| ¹³C | ~15 - 20 | Methyl carbon of threonine |
Future Research Directions and Emerging Trends
Development of Novel Protecting Groups for Threonine
The hydroxyl group of threonine is a site of both crucial biological activity and potential synthetic side reactions. Consequently, the development of new protecting groups for this functionality is a key area of research. The ideal protecting group should be robust enough to withstand the rigors of peptide synthesis while being removable under mild and highly specific conditions.
The trityl (Trt) group is widely used for the protection of the threonine side chain due to its acid lability. However, the conditions required for its removal can sometimes be too harsh for sensitive peptides. This has spurred research into more labile trityl-based analogues that can be cleaved under milder acidic conditions. Examples of such analogues that have been explored for various amino acids include the methoxytrityl (Mmt) and methyltrityl (Mtt) groups, which exhibit increased acid lability compared to the standard trityl group. researcher.lifeiris-biotech.de The general order of lability for these groups is Trt > Mtt > Mmt. peptide.com This allows for a tiered deprotection strategy where different trityl-based groups can be selectively removed in the presence of others.
Furthermore, the development of photolabile trityl-based protecting groups represents a significant advance in orthogonal protection strategies. acs.orgnih.gov These groups can be removed by irradiation with light at a specific wavelength, leaving other acid- or base-labile protecting groups intact. This provides a powerful tool for the synthesis of complex peptides where precise control over deprotection is required. The exploration of such photolabile trityl analogues for threonine could enable novel synthetic routes to complex biomolecules.
In addition to modifying the lability of the trityl group, research is also focused on developing entirely new protecting groups for threonine that are orthogonal to the standard Fmoc/tBu strategy. The propargyloxycarbonyl (Poc) group, for instance, is stable to both acidic and basic conditions commonly used in peptide synthesis and can be removed by treatment with tetrathiomolybdate. ias.ac.in Another example is the tetrahydropyranyl (Thp) group, a non-aromatic, mild-acid-labile group that has been investigated for the protection of serine and threonine. ias.ac.in
The following table summarizes the lability of various trityl-based protecting groups:
| Protecting Group | Abbreviation | Relative Lability | Cleavage Conditions |
| Trityl | Trt | Standard | ~90% TFA |
| Methoxytrityl | Mmt | More Labile | 1% TFA in DCM |
| Methyltrityl | Mtt | More Labile | 1% TFA in DCM |
| Photolabile Trityl Analogues | - | Light-induced | UV irradiation |
Green Chemistry Approaches in Fmoc-Thr(Trt)-OH Synthesis and Utilization
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. This involves the use of more sustainable reagents and solvents, as well as the development of protocols that minimize waste generation.
A major focus of green chemistry in peptide synthesis is the replacement of traditional, hazardous solvents with more environmentally benign alternatives. Solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are effective but pose significant health and environmental risks. Researchers are actively exploring greener solvents that can maintain high synthesis quality while being less toxic and more sustainable.
Some promising green solvents for solid-phase peptide synthesis (SPPS) include:
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown good performance in both coupling and deprotection steps.
Cyclopentyl methyl ether (CPME): Another bio-based solvent with favorable properties for SPPS.
Propylene carbonate (PC): A biodegradable solvent that has been successfully used in Fmoc-SPPS.
The transition to these greener solvents requires careful optimization of reaction conditions to ensure compatibility with this compound and other protected amino acids.
Advancements in Automated Peptide Synthesis with this compound
The automation of solid-phase peptide synthesis has revolutionized the field, enabling the rapid and reliable production of peptides. creative-peptides.comnih.gov Modern automated peptide synthesizers offer a range of advanced features that are beneficial for the incorporation of this compound, especially in the synthesis of long and complex peptides. biosynth.com
Key advancements in automated peptide synthesis include:
High-Throughput Systems: Modern synthesizers can perform parallel synthesis of multiple peptides simultaneously, dramatically increasing productivity. peptide.comcem.com
Microwave-Assisted Synthesis: The application of microwave energy can accelerate both the coupling and deprotection steps, leading to shorter cycle times and improved synthesis efficiency. peptide2.com This is particularly useful for overcoming the challenges associated with "difficult" sequences, such as those prone to aggregation.
In-line Monitoring: Some advanced synthesizers incorporate real-time monitoring of the synthesis process, such as UV monitoring of Fmoc deprotection. peptide2.com This allows for the optimization of reaction times and ensures complete reactions at each step.
Application in Complex Biomolecule Construction (e.g., Peptidomimetics, Protein Engineering)
This compound is a valuable building block for the synthesis of complex biomolecules beyond linear peptides. Its protected hydroxyl group allows for site-specific modifications and the incorporation of threonine into more intricate molecular architectures.
One significant application is in the synthesis of phosphopeptides . The trityl group can be selectively removed on-resin to expose the hydroxyl group for phosphorylation. cem.com This enables the synthesis of peptides containing phosphothreonine, which are crucial for studying cellular signaling pathways and for the development of new therapeutics.
This compound is also utilized in the synthesis of glycopeptides , where a sugar moiety is attached to the threonine side chain. Glycosylation is a critical post-translational modification that plays a vital role in many biological processes. The ability to synthesize well-defined glycopeptides is essential for understanding the structure-function relationships of glycoproteins.
In the field of protein engineering , this compound can be used for the site-specific modification of proteins. nih.govcoledeforest.comnih.gov By incorporating this protected amino acid into a protein sequence through solid-phase synthesis of a protein segment, the hydroxyl group can be selectively deprotected and modified with a variety of functional groups, such as fluorescent labels or cross-linking agents. This allows for the creation of engineered proteins with novel properties and functions.
Furthermore, threonine and its derivatives are important components in the design of peptidomimetics . These are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or bioavailability. The versatile chemistry of the threonine side chain, accessible through the use of this compound, allows for its incorporation into a wide range of peptidomimetic scaffolds.
Q & A
Basic Research Questions
Q. What is the role of the Fmoc and Trt protecting groups in Fmoc-Thr(Trt)-OH during peptide synthesis?
- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine/DMF) . The Trt (trityl) group shields the hydroxyl side chain of threonine, preventing undesired side reactions during coupling. This orthogonal protection allows sequential assembly of complex peptides. After synthesis, the Trt group is typically removed under acidic conditions (e.g., TFA) while retaining Fmoc stability .
Q. What are the recommended storage and solubility protocols for this compound?
- Methodological Answer : Store lyophilized this compound at -20°C (stable for 1 month) or -80°C (stable for 6 months). For solubility, dissolve in DMSO (100 mg/mL, 170.73 mM) with sonication at 37°C to disrupt aggregates. Avoid aqueous buffers due to poor hydrophilicity. Pre-warm stock solutions to 37°C before use to prevent precipitation during SPPS .
Q. How does the stereochemistry (D- vs. L-configuration) of this compound influence its applications?
- Methodological Answer : The D-configuration (e.g., Fmoc-D-Thr(Trt)-OH) is critical for designing peptides resistant to proteolytic degradation or mimicking non-natural structures. For example, D-amino acids are used in antimicrobial peptides or foldamers. Stereochemical purity (>98%) must be confirmed via chiral HPLC or circular dichroism to ensure intended biological activity .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into automated SPPS?
- Methodological Answer : Use HBTU/DIPEA as coupling reagents in DMF, with a 3- to 5-fold molar excess of this compound. Monitor coupling completion via Kaiser test or FT-IR spectroscopy. If incomplete, extend reaction time (2–4 hours) or switch to stronger activators like PyBOP. Steric hindrance from the Trt group may require double coupling steps. Post-coupling, wash resins thoroughly to remove unreacted reagents .
Q. What analytical techniques are effective in identifying side products during this compound deprotection?
- Methodological Answer : Use LC-MS with reverse-phase C18 columns to detect truncated peptides or racemization. For Trt deprotection, monitor TFA cleavage kinetics via UV-Vis spectroscopy (trityl cation absorption at 270 nm). Quantify side products like β-elimination artifacts (common in Thr derivatives) using HPLC-MS/MS with isotopically labeled internal standards .
Q. How do environmental factors (pH, temperature) influence the stability of this compound during synthesis?
- Methodological Answer : Maintain pH 8–9 in SPPS to prevent premature Fmoc deprotection. Elevated temperatures (>40°C) accelerate Trt group acidolysis, leading to side-chain deprotection. For heat-sensitive protocols, use room-temperature coupling with microwave-assisted SPPS to enhance solubility without compromising stability .
Q. What computational tools can predict synthetic routes for this compound derivatives?
- Methodological Answer : AI-driven platforms (e.g., Synthia, ChemPlanner) leverage reaction databases (Reaxys, Pistachio) to propose one-step syntheses. For example, Trt protection can be optimized using density functional theory (DFT) to model steric effects during sulfhydryl or hydroxyl group protection. These tools also predict regioselectivity for functionalizing Thr derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
